Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phthalazinone moiety, and a carbamoyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a phthalazinone intermediate under controlled conditions. The reaction may involve the use of reagents such as triethylamine and solvents like tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares the phthalazinone moiety and has similar inhibitory properties.
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate:
Uniqueness
Methyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-27-18(26)11-6-8-22(9-7-11)17(25)16(24)19-10-14-12-4-2-3-5-13(12)15(23)21-20-14/h2-5,11H,6-10H2,1H3,(H,19,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOMYIGBUQCICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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